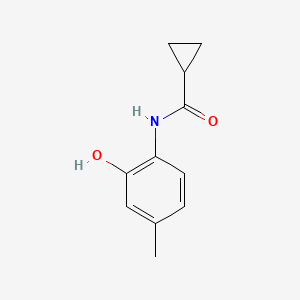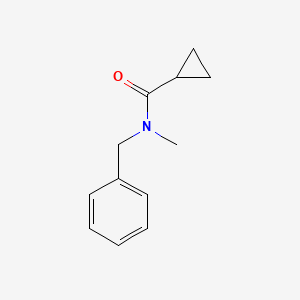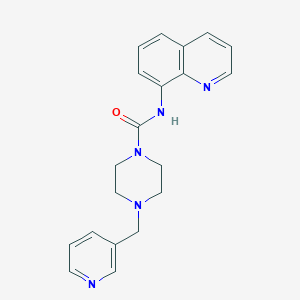
2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide, also known as N-(3-cyanophenyl)-2-(N-acetylamino) acetamide, is a chemical compound that belongs to the class of acetanilide derivatives. It was first synthesized in the early 1970s and has since been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. This inhibition can result in a wide range of biochemical and physiological effects depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide are diverse and depend on the specific enzyme targeted. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the pH of various bodily fluids. Inhibition of cholinesterase can lead to an accumulation of acetylcholine, which can affect various neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide in lab experiments is its ability to selectively target specific enzymes, thereby allowing researchers to study the effects of enzyme inhibition on various biological processes. However, one limitation of using this compound is that it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide. One area of interest is the development of more selective inhibitors that target specific isoforms of enzymes. Another area of interest is the use of this compound as a tool for studying the role of specific enzymes in disease processes. Finally, there is potential for the development of new therapeutic agents based on the structure of 2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide.
Méthodes De Synthèse
The synthesis of 2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide involves the reaction of 3-cyanobenzoic acid with acetic anhydride and aniline in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(2-(N-acetylanilino)-N-(3-cyanophenyl)acetamideacetylanilino)-2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide(3-cyanophenyl)acetamide has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and cholinesterase, which are involved in a wide range of physiological processes.
Propriétés
IUPAC Name |
2-(N-acetylanilino)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-13(21)20(16-8-3-2-4-9-16)12-17(22)19-15-7-5-6-14(10-15)11-18/h2-10H,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEIYHIOEKLUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)NC1=CC=CC(=C1)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)

![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)

![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)